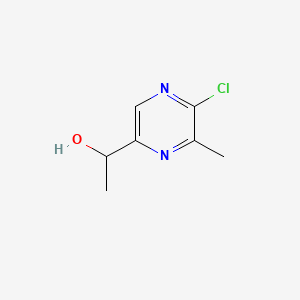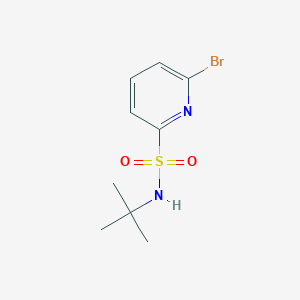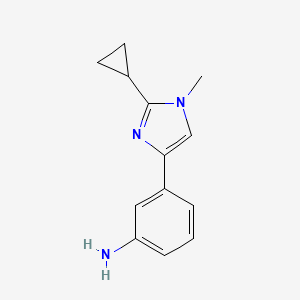
H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-OH is a peptide consisting of multiple amino acids linked together in a specific sequence. This peptide contains cysteine residues at positions 1, 2, and 3, which are crucial for its structure and function. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added step-by-step in a specific sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry . Each amino acid is protected by an Fmoc group, which is removed before the next amino acid is added. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
The peptide H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.
Major Products Formed
Disulfide-bonded peptides: Formed through the oxidation of cysteine residues.
Reduced peptides: Containing free thiol groups after reduction.
Scientific Research Applications
The peptide H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which are essential for the peptide’s structural integrity and biological activity. The peptide may interact with cellular receptors or enzymes, modulating their functions and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-NH2: Similar structure but with an amide group at the C-terminus.
H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-OH: Variants with different amino acid sequences or modifications.
Uniqueness
The uniqueness of This compound lies in its specific sequence and the presence of multiple cysteine residues, which enable the formation of disulfide bonds. These bonds are crucial for the peptide’s stability and biological activity, distinguishing it from other peptides with different sequences or fewer cysteine residues.
Properties
Molecular Formula |
C50H70N14O19S6 |
|---|---|
Molecular Weight |
1363.6 g/mol |
IUPAC Name |
(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carboxylic acid |
InChI |
InChI=1S/C50H70N14O19S6/c1-21-39(71)59-32-19-87-86-16-29-43(75)56-26(9-10-37(69)70)41(73)57-27(12-23-5-7-24(66)8-6-23)42(74)61-31(18-88-89-20-33(50(82)83)55-36(68)14-53-48(80)38(22(2)65)63-46(32)78)45(77)62-30(17-85-84-15-25(51)40(72)60-29)44(76)58-28(13-35(52)67)49(81)64-11-3-4-34(64)47(79)54-21/h5-8,21-22,25-34,38,65-66H,3-4,9-20,51H2,1-2H3,(H2,52,67)(H,53,80)(H,54,79)(H,55,68)(H,56,75)(H,57,73)(H,58,76)(H,59,71)(H,60,72)(H,61,74)(H,62,77)(H,63,78)(H,69,70)(H,82,83)/t21-,22+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |
InChI Key |
PEHXAHVIVOAJQN-BRJMRMHMSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC(=O)N)CC5=CC=C(C=C5)O)CCC(=O)O |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC(=O)N)CC5=CC=C(C=C5)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
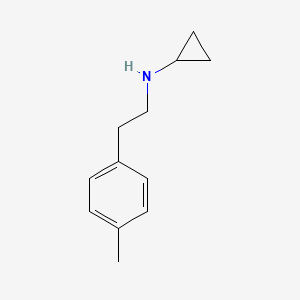
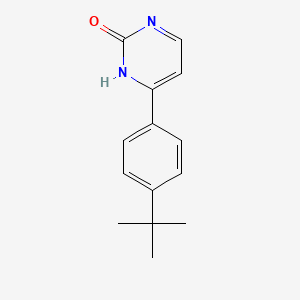
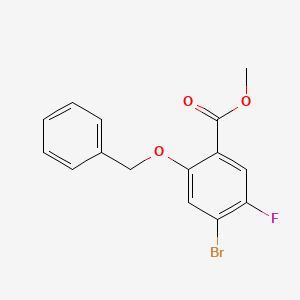

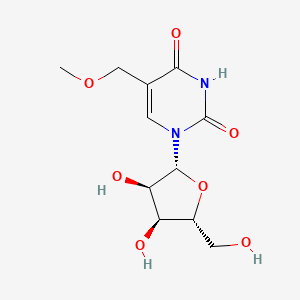
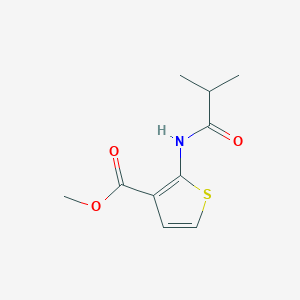
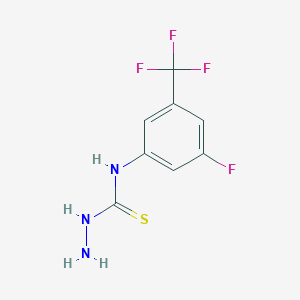
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
